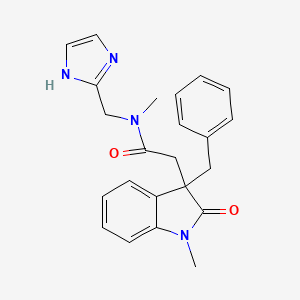![molecular formula C20H14Cl2N2S B5365045 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is a chemical compound that has been the subject of scientific research due to its potential to be used as a therapeutic agent. This compound is also known as DCTA and belongs to the family of acrylonitriles.
作用机制
The mechanism of action of DCTA is not fully understood. However, it has been suggested that DCTA inhibits the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. DCTA has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DCTA inhibits the growth of cancer cells and induces apoptosis. DCTA has also been shown to have antimicrobial activity against various microorganisms such as Staphylococcus aureus and Candida albicans. In addition, DCTA has been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
DCTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DCTA has also been shown to have low toxicity in vitro. However, there are some limitations to using DCTA in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of DCTA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of DCTA. One area of interest is the development of DCTA as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to investigate the mechanism of action of DCTA and its potential use in combination with other drugs. In addition, the development of more efficient synthesis methods for DCTA could facilitate its use in future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DCTA could provide valuable information for the development of potential therapeutic applications.
合成方法
The synthesis of DCTA involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-ethylphenylacetonitrile in the presence of a base. The reaction yields DCTA as a yellow solid with a melting point of 204-206°C. The purity of the compound can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DCTA has been studied for its potential to be used as a therapeutic agent. It has been found to exhibit anti-inflammatory, antiproliferative, and antimicrobial activities. DCTA has also been shown to have cytotoxic effects on cancer cells. Studies have been conducted to investigate the mechanism of action of DCTA and its potential use in the treatment of various diseases.
属性
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)9-15(11-23)20-24-19(12-25-20)17-8-7-16(21)10-18(17)22/h3-10,12H,2H2,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOUVSUXENWLLH-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-benzyl-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]sulfamide](/img/structure/B5364962.png)
![5-[(3-methoxyphenoxy)methyl]-N-piperidin-3-yl-1H-pyrazole-3-carboxamide](/img/structure/B5364980.png)

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)

![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
